molecular formula C17H13N3O3S B2993172 N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 1021260-54-7

N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2993172
CAS No.: 1021260-54-7
M. Wt: 339.37
InChI Key: XVIZMCFHHZTCHO-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidine is an integral part of DNA and RNA and imparts diverse pharmacological properties . It’s recognized as a valuable compound in the treatment of cancer due to its resemblance in structure with the nucleotide base pair of DNA and RNA .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, thieno[3,2-d]pyrimidin-4-ones were synthesized in excellent yields (80-98%) by heating the respective thiophene-2-carboxamides in formic acid . The IR spectra of the synthesized compounds revealed the disappearance of NH2/NH bands of the precursor thiophene derivatives .


Molecular Structure Analysis

The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52(14)° .


Chemical Reactions Analysis

Pyrimidine derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc. Synthetic versatility of pyrimidine allows generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, dervatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .


Physical and Chemical Properties Analysis

The compound crystallized in an orthorhombic lattice with a space group of Pca21 [a = 9.677(5), b = 10.674(5), and c = 9.087(4)Å] . The Hirshfeld surface analysis (HSA) for determining the N–H···O intermolecular hydrogen bonding interactions, generated the chain shaped 3D network structure .

Scientific Research Applications

Antimicrobial and Antiprotozoal Applications

Antimicrobial Activity

Synthesis and preliminary evaluation of certain derivatives related to the chemical compound have shown significant antibacterial and antimycobacterial activity. These studies synthesized two series of compounds, which were assayed in vitro for their activity against various strains of bacteria, including Gram-negative (Escherichia coli and S. typhi) and Gram-positive (S. aureus, B. subtilis) bacteria, as well as against M. tuberculosis and M. avium strains. Compounds within these series demonstrated potent antimicrobial properties, highlighting the compound's potential as a basis for developing new antimicrobial agents (Chambhare et al., 2003).

Antiprotozoal Agents

Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which are structurally related to N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, has demonstrated promising antiprotozoal properties. These compounds were synthesized and tested for their activity against T. b. rhodesiense and P. falciparum, showing high DNA affinities and potent in vitro and in vivo activities. This positions them as potential candidates for treating diseases caused by protozoal pathogens (Ismail et al., 2004).

Mechanism of Action

Pyrimidine derivatives have shown anticancer activity. They are considered as potential anticancer agents targeting the epidemal growth factor receptor (EGFR) . The cytotoxic activities of the target compounds were evaluated against three EGFR high-expressed cancer cell lines .

Future Directions

The future research on this compound could focus on further exploring its anticancer potential and other therapeutic applications. The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a promising direction . Also, the molecular docking study could be carried out to understand the binding of the compounds toward the molecular targets .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-10-4-5-14-19-16-12(17(22)20(14)9-10)7-13(24-16)15(21)18-8-11-3-2-6-23-11/h2-7,9H,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIZMCFHHZTCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NCC4=CC=CO4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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